
3-Methoxy Acetaminophen-d3
Übersicht
Beschreibung
3-Methoxy Acetaminophen-d3 (CAS: TRC M226052) is a deuterium-labeled derivative of acetaminophen (paracetamol) featuring a methoxy (-OCH3) substitution at the 3-position of the aromatic ring and three deuterium atoms replacing hydrogen at the methyl group of the acetamide moiety . This compound is primarily used as an internal standard in mass spectrometry-based pharmacokinetic studies due to its isotopic labeling, which minimizes metabolic interference and enhances analytical precision . While the non-deuterated form (3-Methoxy Acetaminophen) is less studied, its deuterated analog is critical for tracing metabolic pathways and quantifying acetaminophen derivatives in biological matrices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy Acetaminophen-d3 involves the incorporation of deuterium atoms into the 3-Methoxy Acetaminophen molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated methanol (CD3OD) and a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy Acetaminophen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent compound (3-Methoxy Acetaminophen).
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy Acetaminophen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of acetaminophen metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of acetaminophen.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of 3-Methoxy Acetaminophen-d3 is similar to that of its parent compound, 3-Methoxy Acetaminophen. It acts as an analgesic and antipyretic agent by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Additionally, it may interact with the serotonergic and endocannabinoid systems, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Methoxy and 4-Methoxy Derivatives
The position of the methoxy group significantly influences physicochemical and biological properties. Evidence from lipophilicity studies (logK values) reveals:
Table 1: Lipophilicity of Methoxy-Substituted Acetaminophen Derivatives
Compound | Methoxy Position | logK Value | Reference |
---|---|---|---|
3-Methoxy Acetaminophen-d3 | 3 | Higher | |
2-Methoxy Acetaminophen | 2 | Lower | |
4-Methoxy Acetaminophen | 4 | Lowest |
Non-Deuterated Analogs: 3-Methoxy Acetaminophen
The non-deuterated form (3-Methoxy Acetaminophen) shares structural similarities but lacks isotopic labeling. For example, Acetaminophen-d3 inhibits cyclooxygenase-2 (COX-2) with an IC50 of 25.8 μM, comparable to non-deuterated acetaminophen . The deuterium label in this compound likely stabilizes the compound against cytochrome P450-mediated oxidation, prolonging its half-life in vivo .
Other 3-Methoxy-Substituted Bioactive Compounds
The 3-methoxy group is a critical pharmacophore in diverse therapeutic agents:
Deuterated vs. Non-Deuterated Compounds
Deuteration alters metabolic stability without significantly affecting intrinsic activity:
Table 3: Metabolic Stability Comparison
Compound | Metabolic Pathway | Effect of Deuteration | Reference |
---|---|---|---|
Acetaminophen-d3 | Glucuronidation/Sulfation | Reduced hepatic clearance | |
This compound | Cytochrome P450 oxidation | Enhanced stability (inferred) |
Deuterated compounds are less prone to first-pass metabolism, making them ideal for tracer studies in drug disposition research .
Biologische Aktivität
3-Methoxy Acetaminophen-d3 (3-MA-d3) is a deuterated derivative of acetaminophen, a widely used analgesic and antipyretic medication. The incorporation of deuterium enhances its stability and makes it particularly useful in pharmacokinetic studies, allowing researchers to trace its metabolic pathways more effectively. This article delves into the biological activity of 3-MA-d3, exploring its mechanisms, metabolism, and potential applications in clinical and laboratory settings.
- Chemical Formula : C9H9D3N2O3
- Molecular Weight : 184.207 g/mol
- CAS Number : 1246816-53-4
3-MA-d3 retains the analgesic and antipyretic properties characteristic of acetaminophen. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to a reduction in inflammation and pain perception:
- COX-1 : Involved in maintaining physiological functions.
- COX-2 : Inducible during inflammatory responses.
The selectivity for these enzymes contributes to its efficacy and safety profile compared to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Metabolism
The metabolic pathways of 3-MA-d3 are similar to those of acetaminophen. Upon administration, it undergoes several biotransformations primarily in the liver:
- Glucuronidation : Approximately 50% is converted into phenolic glucuronide.
- Sulfation : Around 30-40% is transformed into sulfate conjugates.
- Oxidation : A small fraction is oxidized to form reactive metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), which can lead to toxicity at high doses .
The presence of deuterium allows for enhanced tracking of these metabolites using mass spectrometry, providing insights into the compound's pharmacokinetics .
Case Studies
Several studies have investigated the biological activity and safety profile of 3-MA-d3:
Study 1: Pharmacokinetics in Human Subjects
A longitudinal study examined the pharmacokinetics of acetaminophen derivatives, including 3-MA-d3. Healthy male participants received a controlled dose of acetaminophen while urine and plasma samples were collected for analysis. Results indicated that deuterated forms exhibited predictable metabolic profiles with reduced variability in absorption and elimination rates .
Study 2: Hepatotoxicity Assessment
Research involving animal models demonstrated that high doses of acetaminophen lead to acute liver failure (ALF). The study highlighted that while 3-MA-d3 shares metabolic pathways with acetaminophen, its deuterated form may offer insights into reducing hepatotoxicity through modified dosing strategies .
Applications
The unique properties of 3-MA-d3 make it valuable for various applications:
- Analytical Chemistry : Serves as an internal standard for quantifying acetaminophen and its metabolites.
- Pharmacological Research : Aids in understanding drug metabolism and potential modifications for improved therapeutic outcomes.
- Clinical Studies : Offers insights into safer pain management strategies by elucidating the effects of acetaminophen derivatives on pain pathways .
Comparative Analysis
The following table summarizes structural characteristics and biological activities of compounds related to 3-MA-d3:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Acetaminophen | Hydroxy group at para position | Widely used analgesic; known for toxicity |
4-Methoxy Acetaminophen | Methoxy group at para position | Similar activity; different pharmacokinetics |
2-Amino-phenol | Amino group at ortho position | Precursor to acetaminophen; less stable |
N-acetyl-p-aminophenol | Acetamide group with amino substitution | Intermediate metabolite; potential toxicity |
Q & A
Basic Research Questions
Q. How is 3-Methoxy Acetaminophen-d3 utilized as an internal standard in quantitative LC-MS/MS studies?
- Methodological Answer : this compound is employed as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy of non-deuterated acetaminophen analogs. Its isotopic labeling minimizes matrix effects (e.g., ion suppression/enhancement) in biological samples, enabling precise calibration via stable isotope dilution analysis (SIDA). Researchers typically spike known concentrations into plasma or tissue homogenates, followed by extraction and chromatographic separation. The deuterated compound’s distinct mass-to-charge ratio allows baseline resolution from endogenous analytes, reducing variability .
Q. What are the primary metabolic pathways of this compound in hepatocyte models?
- Methodological Answer : In vitro hepatocyte studies reveal three major metabolic routes:
Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronide conjugates (~50–60% of total metabolites).
Sulfation : Mediated by sulfotransferases (SULTs), producing sulfate conjugates (~30–40%).
Cytochrome P450 (CYP)-mediated oxidation : Generates reactive intermediates (e.g., N-acetyl-p-benzoquinone imine, <5%), which are detoxified via glutathione conjugation.
Researchers use deuterium labeling to track metabolic stability, with LC-MS/MS quantifying phase I/II metabolites. Isotopic effects may slightly slow CYP2E1/3A4-mediated oxidation, altering metabolite ratios compared to non-deuterated analogs .
Q. How does deuterium labeling influence the detection sensitivity of this compound in mass spectrometry?
- Methodological Answer : Deuterium incorporation increases molecular mass by ~3 atomic mass units (AMU), shifting the analyte’s mass spectrum away from its non-deuterated counterpart. This reduces isotopic overlap and improves signal specificity in selected reaction monitoring (SRM) modes. For example, in electrospray ionization (ESI)-MS, the [M+H]+ ion of this compound (m/z 154.1) is distinguishable from acetaminophen (m/z 151.1). Sensitivity is further optimized by adjusting collision energy and fragmentor voltage to maximize deuterium-retaining product ions .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve discrepancies in reported COX-2 selectivity values for this compound across different assay systems?
- Methodological Answer : Discrepancies in COX-2 inhibition (e.g., IC50 = 25.8 μM in recombinant enzyme assays vs. weaker activity in whole-blood models) arise from assay-specific conditions. To resolve these:
- Orthogonal Assays : Compare results from recombinant COX-2/COX-1 isoforms, cell-based prostaglandin E2 (PGE2) inhibition, and ex vivo platelet aggregation tests.
- Isozyme-Specific Inhibitors : Use celecoxib (COX-2-selective) or aspirin (COX-1-preferential) as controls to validate target engagement.
- Pharmacokinetic Compensation : Adjust for protein binding differences in plasma vs. buffer systems.
Contradictions may reflect tissue-specific COX-2 expression or off-target effects on NAT2, necessitating pathway-specific inhibitors (e.g., 5-nitroso-acetaminophen) .
Q. How can researchers optimize deuterium incorporation in this compound to minimize isotopic effects on metabolic stability while maintaining analytical utility?
- Methodological Answer : Positional deuteration at non-metabolically labile sites (e.g., methyl or methoxy groups) reduces kinetic isotope effects (KIEs). For this compound, deuteration at the acetamide’s methyl group (CD3) preserves metabolic stability compared to aryl-deuterated analogs. Researchers validate this via:
- In Silico Modeling : Predict deuteration sites using CYP isoform docking simulations.
- Stability Assays : Incubate with human liver microsomes (HLMs) and measure half-life (t1/2) via LC-MS.
Optimal deuteration balances isotopic detectability (>99% D) with minimal disruption to metabolic clearance rates .
Q. In comparative studies between deuterated and non-deuterated analogs, what experimental controls are critical to isolate isotope-specific effects on pharmacokinetic parameters?
- Methodological Answer : Key controls include:
- Isotopomer Pairs : Use structurally identical deuterated/non-deuterated pairs (e.g., this compound vs. acetaminophen) to eliminate structural variability.
- Cross-Validation : Administer both analogs concurrently in vivo to control for inter-subject variability.
- Matrix-Matched Calibration : Prepare standards in identical biological matrices (e.g., plasma, urine) to account for extraction efficiency differences.
Data normalization to internal standards (e.g., carbamazepine-d10) further isolates isotopic effects on absorption/distribution .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWIAQUWRXFNC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.